(S)-2-Amino-3-mercaptopropanehydrazide
Description
(S)-2-Amino-3-mercaptopropanehydrazide is a chiral organic compound featuring three key functional groups:
- Amino group (-NH₂) at the second carbon of the propane backbone.
- Mercapto group (-SH) at the third carbon.
- Hydrazide group (-CONHNH₂) at the terminal position.
This unique combination enables diverse reactivity, including disulfide bond formation (via the thiol group) and nucleophilic or chelating properties (via the amino and hydrazide moieties). Potential applications span pharmaceuticals (e.g., prodrug design), bioconjugation (e.g., protein crosslinking), and metal chelation. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as seen in related chiral compounds .
Properties
Molecular Formula |
C3H9N3OS |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanehydrazide |
InChI |
InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
IQIYDJRAZKPGKO-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)NN)N)S |
Canonical SMILES |
C(C(C(=O)NN)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-mercaptopropanehydrazide typically involves the reaction of (S)-2-Amino-3-mercaptopropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving (S)-2-Amino-3-mercaptopropanoic acid in a suitable solvent such as ethanol.
- Adding hydrazine hydrate to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
Industrial Production Methods: Industrial production of (S)-2-Amino-3-mercaptopropanehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-mercaptopropanehydrazide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-mercaptopropanehydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-mercaptopropanehydrazide involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares (S)-2-Amino-3-mercaptopropanehydrazide with structurally related compounds:
Key Research Findings
Reactivity and Stability
- Thiol Group Dynamics: The free -SH group in (S)-2-Amino-3-mercaptopropanehydrazide allows spontaneous disulfide bond formation under oxidative conditions, a property exploited in drug delivery systems. In contrast, S-(2-thiopyridyl)mercaptopropionohydrazide contains a pre-formed disulfide bond (pyridyl disulfide), enabling controlled conjugation without oxidation .
- Hydrazide Utility: The hydrazide group in the target compound facilitates nucleophilic reactions (e.g., coupling with carbonyl groups), whereas (S)-2-Acetamido-3-mercaptopropanoic acid lacks this reactivity due to its carboxylic acid terminus.
Solubility and Pharmacokinetics
- Polarity: The hydrazide group enhances water solubility compared to carboxylic acid derivatives (e.g., (S)-2-Acetamido-3-mercaptopropanoic acid) .
- Steric Effects: Branched-chain analogs like (2S,3S)-2-Amino-3-methylpentanoic acid exhibit reduced metabolic degradation due to steric hindrance, but their lower polarity limits bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
